
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a useful research compound. Its molecular formula is C10H13BrN5NaO8P and its molecular weight is 465.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a purine derivative with significant biological implications. Its structure includes a brominated purine base, which is known to interact with various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₁₃BrN₅O₈P
- Molecular Weight : 442.117 g/mol
- CAS Number : 21870-09-7
The compound acts as a nucleotide analog and has been shown to inhibit key enzymes involved in nucleotide metabolism. Its bromine substitution enhances its affinity for certain enzyme targets compared to non-brominated analogs. Specifically, it has been studied for its interaction with guanylate cyclase and GTPase enzymes.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses by inhibiting viral replication. For instance, studies have shown that it can inhibit the replication of the hepatitis C virus (HCV) through its action on viral polymerases and proteases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It targets bacterial enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which is essential for folate biosynthesis in bacteria but absent in mammals. This selective inhibition makes it a promising candidate for developing novel antibiotics .
Study on Antiviral Efficacy
In a study published in the Journal of Organic Chemistry, this compound was tested against HCV. The results demonstrated an IC50 value of 0.19 ± 0.03 μM, indicating strong antiviral activity and a 13-fold improvement over previous compounds tested .
Antimicrobial Activity Assessment
A separate study focused on the compound's antimicrobial effects revealed that it effectively inhibited the growth of Escherichia coli by targeting HPPK. The research highlighted its potential as an antimicrobial agent due to its selective toxicity towards bacterial cells .
常见问题
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including phosphorylation and hydroxyl group protection. Key steps include:
- Phosphorylation : Use of phosphoramidite chemistry to introduce the phosphate group under anhydrous conditions .
- Stereochemical control : Chiral chromatography or enzymatic resolution to ensure correct stereochemistry at the 2R,3S,4R,5R positions .
- Purification : Reverse-phase HPLC with UV detection (λ = 260 nm) to achieve >98% purity, as validated in analogs like inosinic acid derivatives .
Q. How does pH influence the compound’s stability in aqueous solutions?
The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions due to its phosphoester and glycosidic bonds. For short-term storage (≤24 hr), neutral pH (6.8–7.4) at 4°C is recommended. For long-term stability, lyophilize and store at -20°C under inert gas (e.g., argon) .
Q. What spectroscopic methods are suitable for structural confirmation?
- NMR : ¹H and ³¹P NMR to verify the tetrahydrofuran ring conformation and phosphate group integrity .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ ion at m/z 470.1) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?
Contradictions may arise from:
- Substrate competition : Test the compound against both natural substrates (e.g., ATP, GTP) and analogs in kinetic assays (e.g., Lineweaver-Burk plots) to identify competitive vs. non-competitive inhibition .
- Cellular uptake variability : Use radiolabeled (³H or ³²P) versions to quantify intracellular accumulation, as nucleoside transporters may limit bioavailability .
- Post-translational modifications : Perform Western blotting or activity assays on enzyme isoforms (e.g., phosphorylated vs. unmodified kinases) .
Q. What strategies optimize this compound’s use in studying nucleotide metabolism in cancer cell lines?
- Dose-response profiling : Titrate concentrations (1–100 µM) to differentiate cytotoxic effects (via MTT assays) from metabolic inhibition (via LC-MS quantification of nucleotide pools) .
- Combination with metabolic inhibitors : Co-administer with dipyridamole (nucleoside transport blocker) to isolate intracellular vs. extracellular effects .
- CRISPR/Cas9 validation : Knock out target enzymes (e.g., adenosine kinase) to confirm specificity .
Q. How can researchers address discrepancies in crystallography data for enzyme-compound complexes?
- Crystal soaking time : Adjust incubation periods (1–24 hr) to capture binding kinetics, as rapid dissociation may obscure electron density .
- Mutagenesis studies : Introduce point mutations (e.g., K72A in ATP-binding pockets) to validate binding site interactions .
- Cryo-EM alternatives : Use single-particle analysis for flexible or low-affinity complexes .
Q. Methodological Troubleshooting
Q. Why does the compound exhibit inconsistent solubility in buffer systems, and how can this be mitigated?
- Cause : The phosphonate and hydroxyl groups confer pH-dependent solubility. Precipitation occurs near the isoelectric point (predicted pI ≈ 4.5).
- Solutions :
- Pre-warm buffers to 37°C and sonicate for 10–15 min .
- Add co-solvents (≤5% DMSO or PEG-400) for in vitro assays .
- For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .
Q. What controls are essential when assessing off-target effects in kinase inhibition studies?
- Positive controls : Staurosporine (pan-kinase inhibitor) to validate assay sensitivity .
- Negative controls : Unphosphorylated nucleotide analogs (e.g., adenosine) to rule out non-specific binding .
- Counter-screens : Test against structurally unrelated kinases (e.g., PKA vs. PKC families) .
Q. Comparative Analysis
Q. How does this compound differ from CAS 71672-86-1 in biological activity?
While both are nucleotide analogs, CAS 71672-86-1 lacks the 8-bromo and 6-oxo modifications, reducing its potency as a purinergic receptor antagonist. The bromine atom in the target compound enhances halogen bonding with residues like Tyr-136 in P2Y₁₂ receptors, increasing IC₅₀ values by 10-fold compared to non-brominated analogs .
Q. Safety & Compliance
Q. What precautions are critical when handling this compound in electrophysiology studies?
属性
CAS 编号 |
102213-02-5 |
---|---|
分子式 |
C10H13BrN5NaO8P |
分子量 |
465.11 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O8P.Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22;/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19); |
InChI 键 |
CMPGYSGSGGRYCP-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)[O-].[Na+] |
规范 SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。